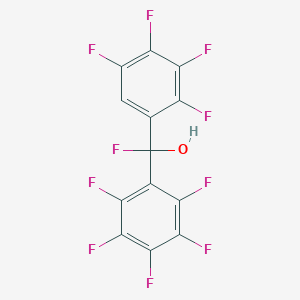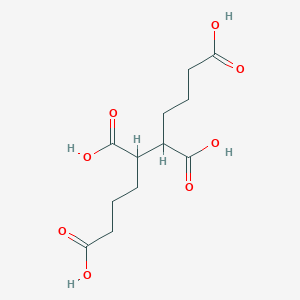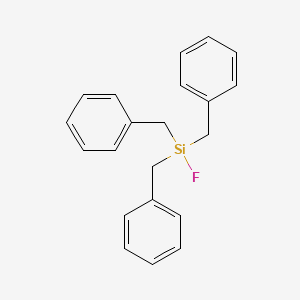![molecular formula C18H21ClN2O B14757716 [2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol CAS No. 83-82-9](/img/structure/B14757716.png)
[2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol: is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a chlorophenyl group, a methyl group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol typically involves the reaction of 4-chlorophenylpiperazine with appropriate reagents to introduce the methyl and phenyl groups. One common method involves the use of Grignard reagents or organolithium compounds to achieve the desired substitutions. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aromatic rings or the piperazine ring, potentially leading to the formation of partially or fully saturated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles for Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Saturated piperazine derivatives
Substitution Products: Para-substituted chlorophenyl derivatives
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: In biological research, [2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to modulate receptor activity or enzyme function. It may serve as a lead compound in the development of new therapeutic agents.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of [2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially altering their activity or function. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor modulation.
類似化合物との比較
- [2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline]
- 4-Chloro-4′-hydroxybenzophenone
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
Uniqueness:
- Structural Features: The presence of both chlorophenyl and phenyl groups on the piperazine ring distinguishes it from other piperazine derivatives.
- Reactivity: The compound’s unique substitution pattern influences its reactivity and the types of chemical transformations it can undergo.
- Applications: Its potential applications in various fields, including chemistry, biology, and medicine, highlight its versatility and importance in scientific research.
特性
CAS番号 |
83-82-9 |
|---|---|
分子式 |
C18H21ClN2O |
分子量 |
316.8 g/mol |
IUPAC名 |
[2-(4-chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol |
InChI |
InChI=1S/C18H21ClN2O/c1-20-11-17(14-5-3-2-4-6-14)21(13-22)18(12-20)15-7-9-16(19)10-8-15/h2-10,17-18,22H,11-13H2,1H3 |
InChIキー |
IKLRKIFKPXABAZ-UHFFFAOYSA-N |
正規SMILES |
CN1CC(N(C(C1)C2=CC=C(C=C2)Cl)CO)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


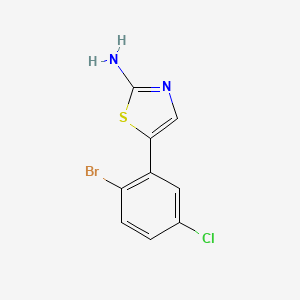
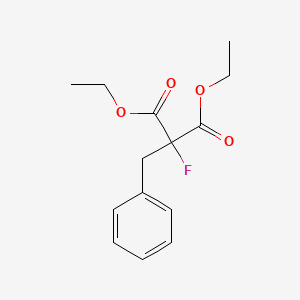

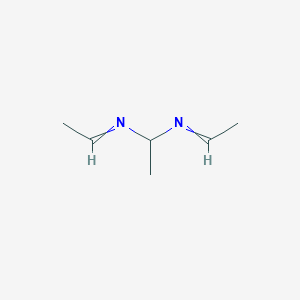
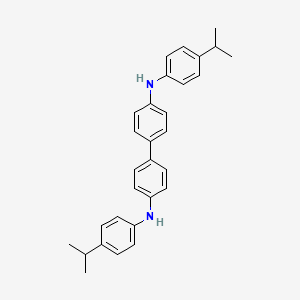
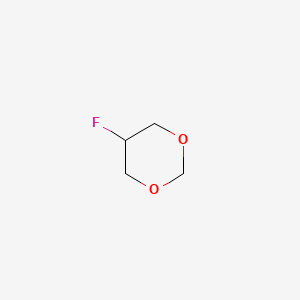
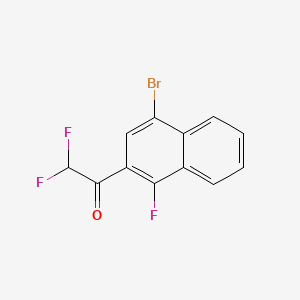
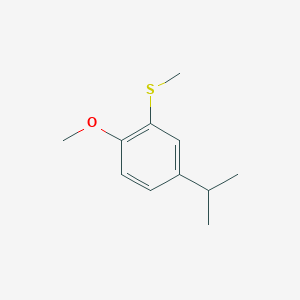

![[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-[(6S)-6-methyl-1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone](/img/structure/B14757687.png)
